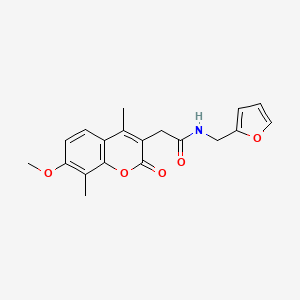
N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a furan ring, a chromen (coumarin) structure, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable amine under reductive amination conditions.
Synthesis of the Chromen Derivative: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the chromen derivative using acylation reactions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromen structure can be reduced to dihydrochromen derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furanones and chromenones.
Reduction: Dihydrochromen derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) .
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on cellular pathways and mechanisms are of interest in biological research.
作用機序
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with molecular targets such as EGFR. The compound binds to the receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells. This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site effectively.
類似化合物との比較
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan-2-ylmethyl group, known for its anticancer properties .
7-Methylcoumarin: A chromen derivative with similar structural features but different biological activities .
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to its combination of a furan ring and a chromen structure, which imparts distinct chemical and biological properties. Its ability to target EGFR specifically sets it apart from other similar compounds.
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-11-14-6-7-16(23-3)12(2)18(14)25-19(22)15(11)9-17(21)20-10-13-5-4-8-24-13/h4-8H,9-10H2,1-3H3,(H,20,21) |
InChIキー |
WTNUFQOAELTVDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















